Cas no 72499-72-0 (Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester)

Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester
- 72499-72-0
- N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide
- AKOS019053674
-
- Inchi: InChI=1S/C10H11N3S/c1-8-5-3-4-6-9(8)13-10(14-2)12-7-11/h3-6H,1-2H3,(H,12,13)
- InChI Key: UTURQRYTFSJAQX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 205.06736854Da
- Monoisotopic Mass: 205.06736854Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.5Ų
- XLogP3: 2.7
Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02934I-1g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 1g |
$987.00 | 2025-02-17 | |
1PlusChem | 1P0292W6-10g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 10g |
$3779.00 | 2024-04-21 | |
1PlusChem | 1P0292W6-250mg |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 250mg |
$491.00 | 2024-04-21 | |
1PlusChem | 1P0292W6-100mg |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 100mg |
$350.00 | 2024-04-21 | |
1PlusChem | 1P0292W6-5g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 5g |
$2569.00 | 2024-04-21 | |
1PlusChem | 1P0292W6-2.5g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 2.5g |
$1756.00 | 2024-04-21 | |
Aaron | AR02934I-2.5g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 2.5g |
$1909.00 | 2025-02-17 | |
Aaron | AR02934I-100mg |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 100mg |
$357.00 | 2025-02-17 | |
1PlusChem | 1P0292W6-500mg |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 500mg |
$737.00 | 2024-04-21 | |
Aaron | AR02934I-5g |
N'-cyano-N-(2-methylphenyl)(methylsulfanyl)methanimidamide |
72499-72-0 | 95% | 5g |
$2814.00 | 2025-02-17 |
Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester Related Literature
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester
Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester (CAS No. 72499-72-0): A Comprehensive Overview
Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester, identified by its CAS number 72499-72-0, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates and exhibits unique structural and functional properties that make it valuable in various research and industrial settings.
The molecular structure of Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester consists of a carbamate moiety linked to a cyano group and a thioic acid moiety, with a methyl ester substituent. This intricate arrangement contributes to its reactivity and versatility, making it a useful intermediate in the synthesis of more complex molecules. The presence of the cyano group enhances its ability to participate in nucleophilic addition reactions, while the thioic acid moiety allows for further functionalization through oxidation or reduction processes.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester has been explored as a precursor in the synthesis of various biologically active compounds. Its structural features make it a promising candidate for further derivatization, leading to the development of new drugs targeting different disease pathways.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have utilized Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester as a building block for designing molecules with potential antimicrobial and anti-inflammatory properties. The cyano group and the thioic acid moiety provide multiple sites for chemical modification, allowing chemists to tailor the compound's properties to specific biological targets.
The synthesis of Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as chromatography and spectroscopic methods are employed to purify the final product.
In academic research, this compound has been used in studies aimed at understanding the mechanisms of various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme inhibition and receptor binding interactions. These studies contribute to our understanding of how small molecules can modulate biological processes, which is crucial for drug discovery efforts.
The pharmaceutical industry has also shown interest in exploring the potential of Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester for developing new therapeutic agents. Its unique structural features suggest that it could be used in the creation of drugs with improved efficacy and reduced side effects compared to existing treatments. Preclinical studies are ongoing to evaluate its pharmacological properties and potential therapeutic applications.
The chemical properties of this compound make it particularly useful in synthetic organic chemistry. Its reactivity allows for the introduction of various functional groups, enabling chemists to create complex molecular architectures. This flexibility is essential for designing molecules with specific biological activities tailored to target diseases effectively.
In conclusion, Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester (CAS No. 72499-72-0) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate in synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow.
72499-72-0 (Carbamimidothioic acid, N-cyano-N'-(2-methylphenyl)-, methyl ester) Related Products
- 2649014-48-0(4-isocyanato-1,3-dimethyl-1H-pyrazole)
- 2411278-54-9(2-chloro-N-2-(3-chloropyridin-2-yl)-2-oxoethylacetamide)
- 2580099-85-8(methyl 2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetate)
- 2171240-48-3((2R)-2-amino-3-(cyclohept-4-en-1-yl)propanoic acid)
- 851802-21-6(1-(4-ethoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 946232-43-5(N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl-4-(pyrrolidine-1-sulfonyl)benzamide)
- 700-84-5(5-fluoroindan-1-one)
- 130506-80-8(1-{7-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one)
- 2138140-79-9(1H-Imidazole, 4-bromo-1-[4-(1,1-dimethylethyl)cyclohexyl]-)
- 838843-83-7(N-{3-1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)




